molecular formula C15H14N4OS B2711413 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1112444-82-2

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B2711413
CAS No.: 1112444-82-2
M. Wt: 298.36
InChI Key: FMTONPYSGYTJCD-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a vinylphenyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinylphenyl group can engage in π-π interactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-6-oxo-1-(((4-phenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile
  • 4-(Methylthio)-6-oxo-1-(((4-ethylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

The presence of the vinyl group in 4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile distinguishes it from similar compounds, providing unique reactivity and potential for diverse applications. This vinyl group allows for additional functionalization and interactions that are not possible with other

Properties

IUPAC Name

1-[(4-ethenylanilino)methyl]-4-methylsulfanyl-6-oxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-3-11-4-6-12(7-5-11)17-9-19-10-18-14(21-2)13(8-16)15(19)20/h3-7,10,17H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTONPYSGYTJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)N(C=N1)CNC2=CC=C(C=C2)C=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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